molecular formula C12H22ClNO3 B1478026 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one CAS No. 2098075-61-5

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one

Cat. No.: B1478026
CAS No.: 2098075-61-5
M. Wt: 263.76 g/mol
InChI Key: ZTDMMPGMRIVEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H22ClNO3 and its molecular weight is 263.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in this compound can interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in numerous physiological processes . These interactions are primarily inhibitory, affecting the enzyme’s activity and thus influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of carbonic anhydrase, which plays a role in maintaining pH balance within cells . By inhibiting this enzyme, the compound can alter cellular metabolism and signaling pathways, leading to changes in gene expression and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring allows for the formation of stable complexes with target enzymes, leading to inhibition or activation depending on the context . This compound can inhibit carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing its usual reactions. This inhibition can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory effects on enzymes like carbonic anhydrase . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including disruption of normal cellular function and potential toxicity . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall metabolic homeostasis . The pyrrolidine ring’s interactions with metabolic enzymes are crucial for understanding the compound’s pharmacokinetics and dynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its overall efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO3/c1-4-9(13)12(15)14-7-10(16-5-2)11(8-14)17-6-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDMMPGMRIVEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C(C1)OCC)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.